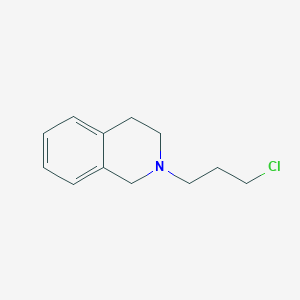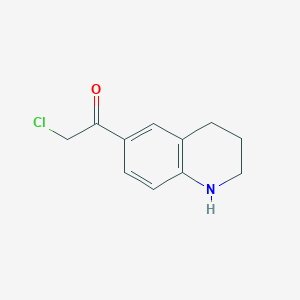
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone typically involves the reaction of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline derivatives with different oxidation states.
Reduction Reactions: Products include alcohol derivatives of the original compound.
科学的研究の応用
Chemistry: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is used as a building block in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Quinoline derivatives, including this compound, are studied for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the quinoline derivative.
類似化合物との比較
- 1-(Chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether
- 2-Chloro-1-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Comparison: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of the chloroacetyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
CAS番号 |
408309-80-8 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
2-chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h3-4,6,13H,1-2,5,7H2 |
InChIキー |
FYPCLNMTTOHTEW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
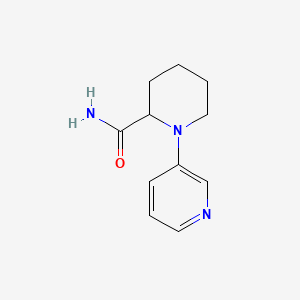
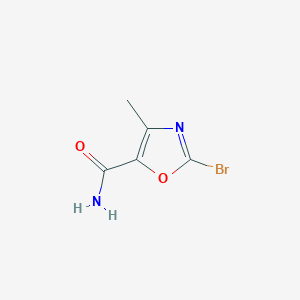
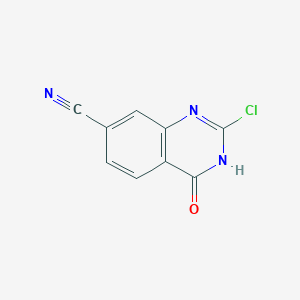
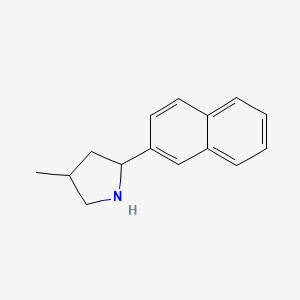

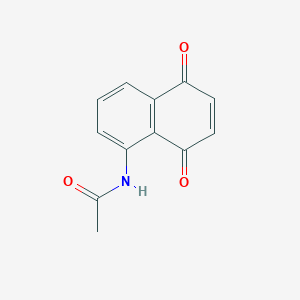


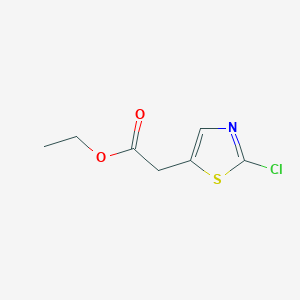
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
